molecular formula C15H17N3O3S B14170520 Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate CAS No. 314045-31-3

Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B14170520
CAS No.: 314045-31-3
M. Wt: 319.4 g/mol
InChI Key: QRLDOTLNJOECIN-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group, a phenylpropanoylamino group, and a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylpropanoylamino Group: This step involves the acylation of the thiadiazole ring with 3-phenylpropanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols can replace the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cell membranes. The thiadiazole ring and phenylpropanoylamino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate can be compared with other thiadiazole derivatives, such as:

    Ethyl 2-[5-(2-phenylethylamino)-1,3,4-thiadiazol-2-yl]acetate: Similar structure but with a different substituent on the thiadiazole ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

314045-31-3

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate

InChI

InChI=1S/C15H17N3O3S/c1-2-21-14(20)10-13-17-18-15(22-13)16-12(19)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19)

InChI Key

QRLDOTLNJOECIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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